N-cyclooctyl-3-methylthiophene-2-carboxamide
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Overview
Description
N-cyclooctyl-3-methylthiophene-2-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a cyclooctyl group attached to the nitrogen atom and a methyl group at the third position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-3-methylthiophene-2-carboxamide typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent . Another method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclooctyl-3-methylthiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiophene ring itself.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the positions adjacent to the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene ring .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives have shown promise as antibacterial and antioxidant agents.
Medicine: Research has explored its potential as a drug candidate for various therapeutic applications.
Mechanism of Action
The mechanism of action of N-cyclooctyl-3-methylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The antioxidant properties could be due to its ability to scavenge free radicals and prevent oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- N-cyclooctyl-3-methylthiophene-2-carboxamide
- 3-amino thiophene-2-carboxamide
- 2,3,4-trisubstituent thiophene derivatives
Uniqueness
This compound is unique due to the presence of the cyclooctyl group, which can influence its chemical properties and biological activity. Compared to other thiophene derivatives, it may exhibit different reactivity and selectivity in chemical reactions, as well as distinct pharmacological profiles .
Properties
IUPAC Name |
N-cyclooctyl-3-methylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NOS/c1-11-9-10-17-13(11)14(16)15-12-7-5-3-2-4-6-8-12/h9-10,12H,2-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUDHKRKRZXJRMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NC2CCCCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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